コロソリン酸

概要

説明

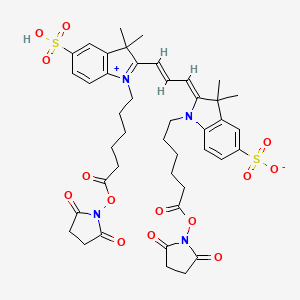

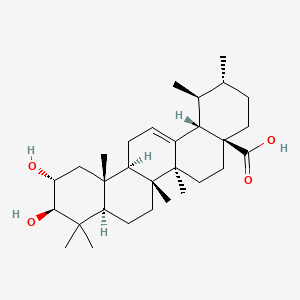

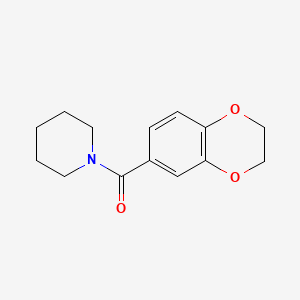

コロソリン酸は、バンバの木(Lagerstroemia speciosa)の葉に見られる五環性トリテルペン酸です。 構造的にはウルソール酸に似ており、2-α-ヒドロキシ基の存在のみが異なります 。 コロソリン酸は、糖尿病や脂質異常症などの代謝性疾患の管理における潜在的な治療特性のために注目を集めています .

科学的研究の応用

Corosolic acid has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Anti-Diabetic Properties: Corosolic acid enhances glucose uptake, increases insulin sensitivity, and inhibits enzymes involved in carbohydrate absorption, such as alpha-amylase and alpha-glucosidase.

Anti-Inflammatory Effects: It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.

Anti-Cancer Properties: Corosolic acid exhibits anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.

Anti-Obesity Effects: It helps in reducing body weight and improving lipid profiles by modulating lipid metabolism.

作用機序

コロソリン酸は、複数のメカニズムを通じてその効果を発揮します。

インスリン感受性: チロシンホスファターゼを阻害することにより、インスリン受容体の感受性を高め、インスリン受容体部位の活性を低下させます.

グルコースの取り込み: コロソリン酸は、インスリンが細胞に入ることができる新しい経路を開くことで、グルコースの取り込みを促進します.

抗炎症経路: NF-κB、肝臓脂質代謝、線維化性サイトカインシグナル伝達を調節します.

抗癌メカニズム: コロソリン酸は、細胞内β-カテニンのレベルを低下させ、β-カテニンのN末端リン酸化を促進し、プロテアソームを分解することにより、癌細胞の増殖を抑制します.

類似の化合物との比較

コロソリン酸は、次のものなど、いくつかの他の五環性トリテルペノイドと構造的に似ています。

ウルソール酸: 構造は似ていますが、2-α-ヒドロキシ基がありません.

オレアノール酸: 抗糖尿病および抗炎症特性が似ている、別の五環性トリテルペノイド.

マスリノール酸: 抗炎症および抗腫瘍効果で知られています.

アジア酸: 抗炎症および創傷治癒特性を示します.

ベチュリン酸: 抗癌および抗HIV活性で知られています.

コロソリン酸は、抗糖尿病、抗炎症、抗癌特性のユニークな組み合わせで際立っており、さまざまな治療用途に適した汎用性の高い化合物となっています。

生化学分析

Biochemical Properties

Corosolic acid has numerous biological properties, including antidiabetic, anti-inflammatory, antiproliferative, and protein kinase C inhibition activity . It has been reported to decrease blood sugar levels within 60 minutes in human subjects . Corosolic acid also exhibits antihyperlipidemic and antioxidant activities .

Cellular Effects

Corosolic acid exerts anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, corosolic acid has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells . It has been shown to reduce oxidative stress, suppress pro-inflammatory cytokines, and inhibit inflammatory signaling pathways .

Molecular Mechanism

Corosolic acid improves the sensitivity of the insulin receptor by inhibiting a protein in the body called tyrosine phosphatase, which reduces insulin receptor site activity . The second path of action for corosolic acid involves its ability to open an entirely new path in cells for insulin to enter the cell . Corosolic acid has cytotoxic activity against several human cancer cell lines .

Dosage Effects in Animal Models

In an animal model on metabolic syndrome, corosolic acid had antihypertensive, lipid-lowering, antioxidant, and anti-inflammatory effects on rats . In a similar study, corosolic acid reduced blood pressure and serum-free fatty acid levels in rats . The antidiabetic effects of corosolic acid were investigated in KK-Ay mice, an animal model of type 2 diabetes. Corosolic acid (2 mg/kg body weight) reduced the blood glucose levels of KK-Ay mice 4 hours after a single oral dose .

Metabolic Pathways

Corosolic acid helps your body to control the level of sugar in your blood by enabling insulin to transport glucose, fatty acids, and amino acids into your liver, body fat, and muscles more efficiently .

Transport and Distribution

Studies in rats indicate a low oral bioavailability of corosolic acid and a large volume of distribution that is concentrated in tissues and organs .

Subcellular Localization

Corosolic acid stimulation promoted the translocation of YAP and mouse double minute 2 (MDM2) from the nucleus to the cytoplasm and increased their binding .

準備方法

合成経路と反応条件

コロソリン酸は、ウルソール酸から酸化によって合成できます。 このプロセスには、酸化剤を使用してウルソール酸をコロソリン酸に変換することが含まれます 。別の方法には、化合物を含む植物材料からコロソリン酸を抽出することが含まれます。植物材料は処理され、バイナリ樹脂床分離技術が適用されます。次に、抽出物を酸性化し、不純物はアセチル化されて物理的および化学的特性が変化します。 コロソリン酸は、溶媒溶解、ろ過、結晶化によって分離および精製されます .

工業生産方法

コロソリン酸の工業生産には、Lagerstroemia speciosaなどの植物源からそれを抽出することが含まれます。抽出プロセスには、植物材料の通常の抽出と処理、それに続くバイナリ樹脂床分離、酸性化、および溶媒溶解、ろ過、結晶化による精製が含まれます。 この方法により、医薬品に使用に適した95%以上の純度のコロソリン酸結晶が得られます .

化学反応の分析

反応の種類

コロソリン酸は、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応は、化合物の構造を修飾し、その治療特性を向上させるために不可欠です。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)などの一般的な酸化剤は、ウルソール酸をコロソリン酸に酸化するために使用されます.

還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤は、コロソリン酸誘導体を還元するために使用できます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬を使用して、1つの官能基を別の官能基に置き換えることが含まれます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまなコロソリン酸誘導体が含まれ、これらは生物学的活性が向上したり、薬物動態特性が改善されている可能性があります。

科学研究アプリケーション

コロソリン酸は、その潜在的な治療用途について広く研究されてきました。研究の主要な分野をいくつか紹介します。

類似化合物との比較

Corosolic acid is structurally similar to several other pentacyclic triterpenoids, including:

Ursolic Acid: Similar in structure but lacks the 2-alpha-hydroxy group.

Oleanolic Acid: Another pentacyclic triterpenoid with similar anti-diabetic and anti-inflammatory properties.

Maslinic Acid: Known for its anti-inflammatory and anti-tumor effects.

Asiatic Acid: Exhibits anti-inflammatory and wound-healing properties.

Betulinic Acid: Known for its anti-cancer and anti-HIV activities.

Corosolic acid stands out due to its unique combination of anti-diabetic, anti-inflammatory, and anti-cancer properties, making it a versatile compound for various therapeutic applications.

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSQOYIOKBQOW-ZSDYHTTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904142 | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-24-4 | |

| Record name | Corosolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corosolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COROSOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione](/img/structure/B1669358.png)

![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)

![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)